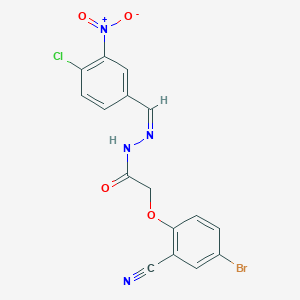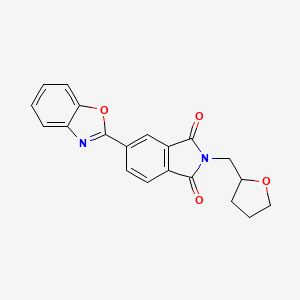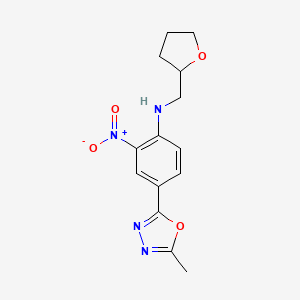
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDP, is a synthetic compound that has been studied for its potential pharmacological properties. This compound has been shown to have potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may act by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. It may also modulate various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and is well-tolerated by animals. However, one limitation of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another area of research is to investigate its potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 4-chlorobenzaldehyde and 3,4-dihydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and heated to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that 1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-10-2-4-11(5-3-10)20-16(24)12(15(23)19-17(20)25)7-9-1-6-13(21)14(22)8-9/h1-8,21-22H,(H,19,23,25)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBWSCLMCVJGBP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-chlorophenyl)-5-(3,4-dihydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)


![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)